molecular formula C10H13ClN2O B1610268 2-Chloro-6-(piperidin-4-yloxy)pyridine CAS No. 99202-32-1

2-Chloro-6-(piperidin-4-yloxy)pyridine

Cat. No. B1610268
CAS RN: 99202-32-1
M. Wt: 212.67 g/mol
InChI Key: KUKRKVHPRGTMKR-UHFFFAOYSA-N
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Description

“2-Chloro-6-(piperidin-4-yloxy)pyridine” is a chemical compound that is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidines are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of “2-Chloro-6-(piperidin-4-yloxy)pyridine” includes a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The InChI code for this compound is 1S/C10H14N2O/c1-2-6-12-10 (3-1)13-9-4-7-11-8-5-9/h1-3,6,9,11H,4-5,7-8H2 .


Chemical Reactions Analysis

Piperidines undergo various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions . These reactions lead to the formation of various piperidine derivatives.


Physical And Chemical Properties Analysis

The physical form of “2-Chloro-6-(piperidin-4-yloxy)pyridine” is solid . It should be stored in a dark place, sealed in dry, at room temperature . The molecular weight of this compound is 178.23 .

Safety And Hazards

The safety information for “2-Chloro-6-(piperidin-4-yloxy)pyridine” includes several hazard statements: H302-H315-H319-H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “2-Chloro-6-(piperidin-4-yloxy)pyridine”, is an important task of modern organic chemistry . This will help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

properties

IUPAC Name

2-chloro-6-piperidin-4-yloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c11-9-2-1-3-10(13-9)14-8-4-6-12-7-5-8/h1-3,8,12H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKRKVHPRGTMKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=NC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10460898
Record name 2-Chloro-6-[(piperidin-4-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10460898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-(piperidin-4-yloxy)pyridine

CAS RN

99202-32-1
Record name 2-Chloro-6-[(piperidin-4-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10460898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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